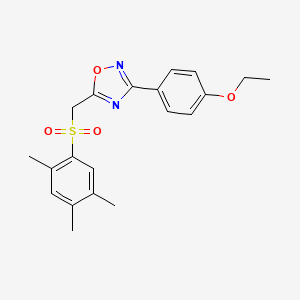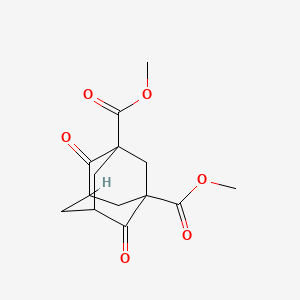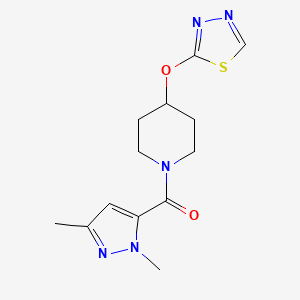
(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves several modifications in the 1,3,4-thiadiazole moiety . In a study, a series of 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs were described as selective GLS1 inhibitors . The structure-activity relationship was explored through introducing the hydrophilic skeleton and different chains based on BPTES .Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. Mostly heterocyclic moieties have diverse activities . The 1,3,4-thiadiazole scaffold derivatives possess a wide range of biological activities .Chemical Reactions Analysis
The chemical reactions of 1,3,4-thiadiazole derivatives are diverse and depend on the specific derivative. For example, one compound showed potent results at 40 mg/kg with 90% protection for the MES test .Scientific Research Applications
Antitubercular and Antifungal Activity
Research has shown that compounds structurally related to (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone possess significant antitubercular and antifungal activities. Specifically, derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been prepared and evaluated for their biological activity. These compounds displayed promising antitubercular and antifungal properties, indicating their potential as therapeutic agents in combating these infections (Syed, Kallanagouda, & Alegaon, 2013).
Anticancer and Antiviral Activity
Another area of application is in the development of anticancer and antiviral agents. A series of derivatives has been synthesized and shown to possess in vitro anticoronavirus and antitumoral activity. These findings highlight the compound's versatility in being structurally modified to target different biological pathways, offering insights into its use as a base structure for developing treatments against viral infections and cancer (Jilloju et al., 2021).
Antimicrobial Activity
Further research into the chemical derivatives of this compound has revealed antimicrobial properties. Compounds synthesized from similar structures have been tested for their in vitro antimicrobial activity, showing effectiveness against various pathogenic bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents to address resistance issues (Mallesha & Mohana, 2014).
Molecular Structure and Interaction Studies
The compound and its derivatives have also been subjects of structural and interaction studies. For instance, the molecular interaction of related antagonists with cannabinoid receptors has been analyzed, providing valuable information on the binding dynamics and conformational preferences that can inform drug design processes. These studies help understand how structural modifications impact biological activity and receptor affinity, essential for developing targeted therapies (Shim et al., 2002).
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial properties , suggesting that the compound may target bacterial or fungal cells.
Biochemical Pathways
Based on the antimicrobial properties of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacterial or fungal cells, leading to cell death.
Result of Action
Based on the antimicrobial properties of similar compounds , it can be inferred that the compound may lead to cell death in bacterial or fungal cells.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2,5-dimethylpyrazol-3-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c1-9-7-11(17(2)16-9)12(19)18-5-3-10(4-6-18)20-13-15-14-8-21-13/h7-8,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTERTMYJGLIQJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

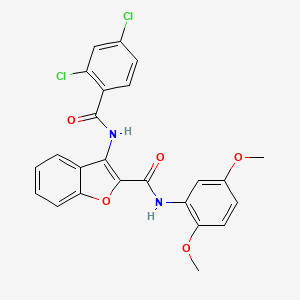
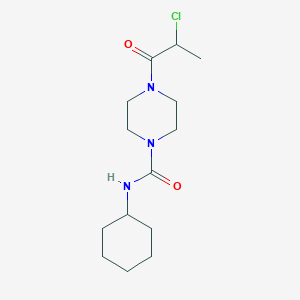
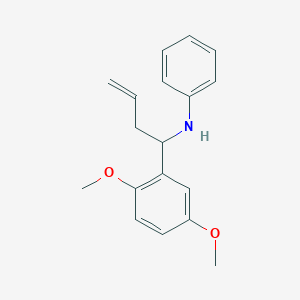
![(E)-ethyl 3-carbamoyl-2-(3-(3-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564353.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2564358.png)
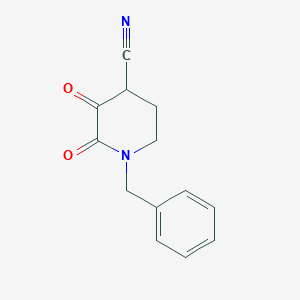

![N-[3-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]propyl]prop-2-enamide](/img/structure/B2564363.png)
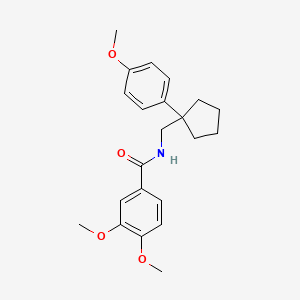
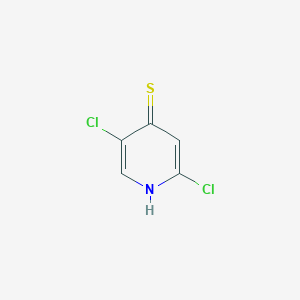
![[(3-Ethylphenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2564366.png)
